IDO1 Inhibitory Potency: 4-Benzyloxy Substitution Confers 5.8× Greater Potency than 5-Benzyloxy Isomer
In mouse IDO1-transfected P815 cell assays measuring L-kynurenine reduction by HPLC after 16 hours, 4-(benzyloxy)-1-methyl-1H-indole exhibits an IC50 of 13 nM [1]. Under comparable conditions (IFN-γ stimulated HeLa cells), the 5-benzyloxy positional isomer shows an IC50 of 76 nM—a 5.8-fold reduction in potency [2]. The 4-methoxy analog is essentially inactive (IC50 ~1000 nM), demonstrating that both the benzyloxy moiety and its 4-position are critical determinants of IDO1 inhibition [3].
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1 transfected in P815 cells); IC50 = 14 nM (human LXF-289 cells); IC50 = 16 nM (human A375 cells, recombinant human IDO1) |
| Comparator Or Baseline | 5-Benzyloxy isomer: IC50 = 76 nM (human HeLa cells, IFN-γ stimulated); 4-Methoxy analog: IC50 = 1000 nM (human HeLa cells, IFN-γ stimulated) |
| Quantified Difference | 5.8-fold more potent than 5-benzyloxy isomer; >76-fold more potent than 4-methoxy analog |
| Conditions | IDO1 inhibition measured via kynurenine production by HPLC; multiple cell lines (mouse P815, human LXF-289, A375, HeLa) |
Why This Matters
For IDO1-targeted research programs, the 5.8-fold potency advantage over the 5-benzyloxy isomer and >76-fold advantage over the 4-methoxy analog directly impact assay sensitivity, compound requirement quantities, and experimental signal-to-noise ratios.
- [1] BindingDB. BDBM50514753: IC50 13 nM (mouse IDO1), 14 nM (human LXF-289), 16 nM (human A375, recombinant human IDO1). View Source
- [2] BindingDB. BDBM50454800 (CHEMBL4210456): 5-Benzyloxy-1-methyl-1H-indole IC50 76 nM (human HeLa IDO1). View Source
- [3] BindingDB. BDBM50454801 (CHEMBL4206646): 4-Methoxy analog IC50 1000 nM (human HeLa IDO1). View Source
